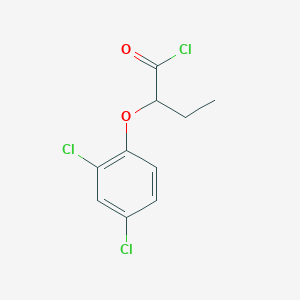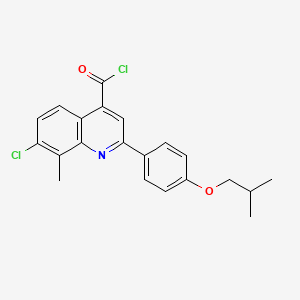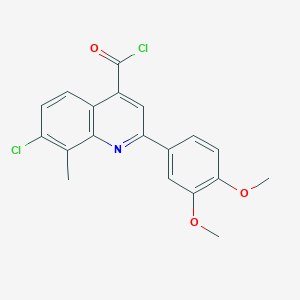
2-(2,4-Dichlorophenoxy)butanoyl chloride
Descripción general
Descripción
“2-(2,4-Dichlorophenoxy)butanoyl chloride” is a synthetic compound with the CAS Number: 854874-29-6 . It has a molecular weight of 267.54 and its molecular formula is C10H9Cl3O2 . It is used as a key building block in the production of herbicides and insecticides.
Molecular Structure Analysis
The InChI code for “2-(2,4-Dichlorophenoxy)butanoyl chloride” is 1S/C10H9Cl3O2/c1-2-8 (10 (13)14)15-9-4-3-6 (11)5-7 (9)12/h3-5,8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Controlled-Release Herbicides
2-(2,4-Dichlorophenoxy)butanoyl chloride has been studied for its potential in controlled-release herbicides. Research shows that when reacted with corn starches, it produces 2,4-D esters that liberate varying amounts of 2,4-D and soluble 2,4-D esters. This suggests its possible use as a controlled-release herbicide due to the varied rates of liberation of the active compound (Mehltretter et al., 1974).
Environmental Distribution Studies
The compound's distribution between octanol and water has been studied, providing insights into its behavior in the environment. The research involved determining the octanol-water distributions of environmentally significant organic acid compounds, including 2-(2,4-Dichlorophenoxy)butanoyl chloride, under varying conditions. This is essential for understanding its environmental impact and behavior (Jafvert et al., 1990).
Herbicide Detection in Soil
Advanced methods have been developed for the simultaneous determination of chlorophenoxy acid herbicides and their esters in soil, including 2-(2,4-Dichlorophenoxy)butanoyl chloride. This is vital for monitoring and managing the presence and impact of such herbicides in agricultural settings (Rosales-Conrado et al., 2002).
Study of Reaction Mechanisms
Research has been conducted on the reaction mechanisms involving 2-(2,4-Dichlorophenoxy)butanoyl chloride, providing insights into its chemical properties and potential applications in various fields, including agriculture and environmental science (Barber et al., 2007).
Applications in Phytoremediation
Studies have explored the use of 2-(2,4-Dichlorophenoxy)butanoyl chloride in phytoremediation, focusing on its removal from aqueous solutions using activated carbon derived from orange pulp. This research is crucial for developing effective methods to mitigate the environmental impact of herbicides (Angın & Güneş, 2020).
Analysis of Oxidation Reactions
The oxidation reactions of 2-(2,4-Dichlorophenoxy)butanoyl chloride catalyzed by enzymes like horseradish peroxidase have been analyzed. This research helps in understanding the compound's behavior in biological systems and potential applications in bioremediation (Laurenti et al., 2003).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTKSYLMUZDZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)butanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















